2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid
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Overview
Description
2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, also known as N-(methoxycarbonyl)leucine, is a compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by its unique structure, which includes a methoxycarbonyl group attached to an amino acid backbone. It is commonly used in various chemical and biological research applications due to its distinct properties.
Scientific Research Applications
2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to carbendazim , which primarily targets the liver, male germ cells, blood, and the thyroid gland .
Mode of Action
Carbendazim, a structurally similar compound, acts by binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The disruption of microtubule assembly by carbendazim can affect various cellular processes, including cell division and intracellular transport .
Result of Action
The disruption of microtubule assembly by carbendazim can lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid typically involves the reaction of leucine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a methyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
Comparison with Similar Compounds
- N-(Methoxycarbonyl)alanine
- N-(Methoxycarbonyl)valine
- N-(Methoxycarbonyl)isoleucine
Comparison: Compared to these similar compounds, 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid has a unique side chain that imparts distinct chemical and biological properties. Its branched-chain structure makes it more hydrophobic, influencing its solubility and interaction with biological molecules .
Properties
IUPAC Name |
2-(methoxycarbonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRGOLCTGVFFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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